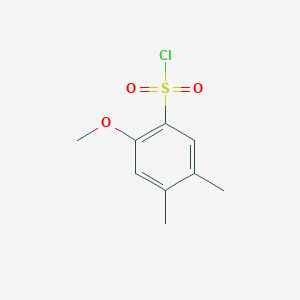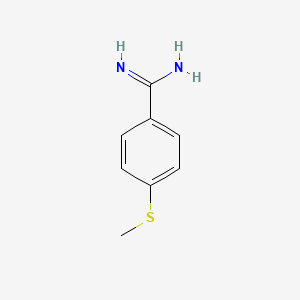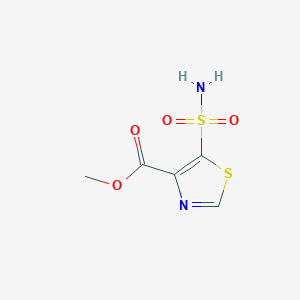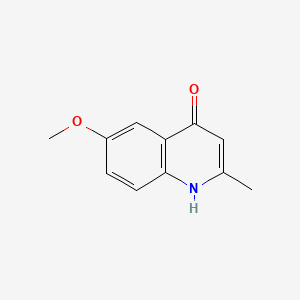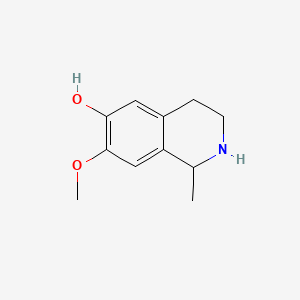![molecular formula C11H13NO4 B3022613 Methyl [4-(acetylamino)phenoxy]acetate CAS No. 220299-99-0](/img/structure/B3022613.png)
Methyl [4-(acetylamino)phenoxy]acetate
Vue d'ensemble
Description
“Methyl [4-(acetylamino)phenoxy]acetate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H13NO4 and a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H13NO4 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 223.23 and a molecular formula of C11H13NO4 .Applications De Recherche Scientifique
Bimolecular Oxidative Amidation of Phenols
This research by Chau and Ciufolini (2014) in "Organic Syntheses" discusses the bimolecular oxidative amidation of phenols, including Methyl [4-(acetylamino)phenoxy]acetate. The study focuses on the reaction mechanism and its implications in organic synthesis processes (Chau & Ciufolini, 2014).
Synthesis of N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide
Jin Dong-yuan (2009) in "Chemistry World" presents a synthesis method for N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide, demonstrating the effects of various reaction conditions on yield. This research contributes to the understanding of the synthesis of related compounds (Jin, 2009).
Synthesis and Crystal Structure of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate
Navarrete-Vázquez et al. (2011) in the "Journal of Chemical Crystallography" explored the synthesis and crystal structure of a compound closely related to this compound. This study provides insights into its potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Mechanism of Anaerobic Ether Cleavage
Research by Speranza et al. (2002) in "The Journal of Biological Chemistry" discusses the mechanism of anaerobic ether cleavage, relevant to understanding the biochemical interactions and transformations of compounds like this compound (Speranza et al., 2002).
Design and Synthesis of Diamide-Coupled Benzophenones as Potential Anticancer Agents
A study by Zabiulla et al. (2016) in the "European Journal of Medicinal Chemistry" explores the design and synthesis of diamide-coupled benzophenones, providing a framework for the development of related compounds for anticancer applications (Zabiulla et al., 2016).
Isolation and Spectroscopy of Polyphenols
Capasso et al. (1992) in "Phytochemistry" investigated the isolation and characterization of polyphenols, including related acetates. This research offers insights into the phytotoxic effects of these compounds (Capasso et al., 1992).
Polymerization of Vinyl Acetate Retarded by Phenols
A study by Parnell and Russell (1974) in the "Journal of Polymer Science" examines the retardation of vinyl acetate polymerization by phenols, relevant to the industrial applications of compounds like this compound (Parnell & Russell, 1974).
Synthesis of Novel 4‐Oxo‐1,3‐thiazolidines and Antibacterial Activity
Desai et al. (2001) in "ChemInform" discuss the synthesis of novel thiazolidines, offering a perspective on the antibacterial properties of related compounds (Desai et al., 2001).
Mécanisme D'action
Target of Action
The primary targets of Methyl [4-(acetylamino)phenoxy]acetate are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation
Pharmacokinetics
As a biochemical used for proteomics research , its bioavailability and pharmacokinetic properties would be dependent on factors such as route of administration, dosage, and individual patient characteristics.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.
Propriétés
IUPAC Name |
methyl 2-(4-acetamidophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-3-5-10(6-4-9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLBUJUVCUNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449691 | |
| Record name | methyl [4-(acetylamino)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220299-99-0 | |
| Record name | methyl [4-(acetylamino)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)
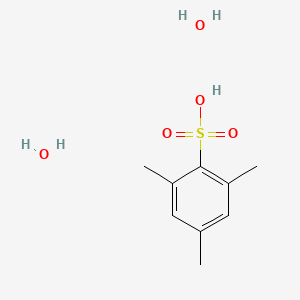

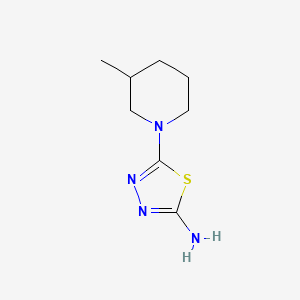
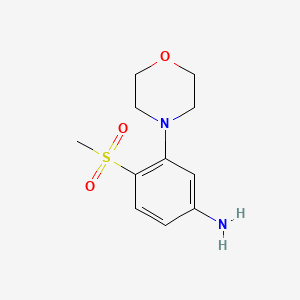
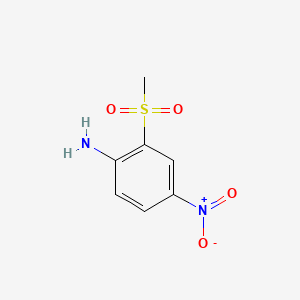

![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)
